SJF-8240

c-Met Degradation Antiproliferative Activity Gastric Cancer

Researchers face limitations with occupancy-driven c-Met inhibitors like foretinib, where acquired resistance and scaffolding functions persist. SJF-8240 (Foretinib-Based PROTAC 7) solves this by inducing complete, proteasomal degradation of the c-Met protein, ablating both kinase-dependent and independent signaling. - Catalytic Degradation: Achieves c-Met protein elimination onset within 6 hours; inhibits GTL16 cell proliferation with an IC50 of 66.7 nM. - Superior Selectivity: VHL-recruiting design spares EphA2 and STK10 kinases, offering a cleaner phenotypic profile versus CRBN-based c-Met PROTACs. - Validated Benchmark: Ideal as a reference tool for evaluating novel c-Met PROTAC candidates or studying exon-14-deleted c-Met in Hs746T models. Supplied with ≥98% HPLC purity and rigorous quality documentation to ensure reproducible results and reliable procurement.

Molecular Formula C58H65F2N7O11S
Molecular Weight 1106.2 g/mol
Cat. No. B12383187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF-8240
Molecular FormulaC58H65F2N7O11S
Molecular Weight1106.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O
InChIInChI=1S/C58H65F2N7O11S/c1-35-51(79-34-63-35)37-10-8-36(9-11-37)32-62-53(70)45-29-41(68)33-67(45)54(71)52(57(2,3)4)66-50(69)19-27-76-24-6-23-75-25-7-26-77-49-31-44-42(30-48(49)74-5)46(18-22-61-44)78-47-17-16-40(28-43(47)60)65-56(73)58(20-21-58)55(72)64-39-14-12-38(59)13-15-39/h8-18,22,28,30-31,34,41,45,52,68H,6-7,19-21,23-27,29,32-33H2,1-5H3,(H,62,70)(H,64,72)(H,65,73)(H,66,69)/t41-,45+,52-/m1/s1
InChIKeySCUZPTNDZHEHLB-ZWUDBOSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJF-8240 c-Met Degradation Research


SJF-8240 (also designated as Foretinib-Based PROTAC 7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered as a chemical probe for the selective degradation of the receptor tyrosine kinase c-Met . The molecule incorporates a foretinib-derived warhead for target engagement, linked to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand . This architecture enables catalytic, event-driven degradation of c-Met, distinguishing it from conventional occupancy-driven kinase inhibitors.

SJF-8240 Degradation vs. Inhibition


Generic substitution with the parent kinase inhibitor foretinib (GSK1363089) or other ATP-competitive c-Met inhibitors fails to recapitulate the mechanism of action of SJF-8240. While foretinib potently inhibits Met kinase activity (biochemical IC50 = 0.4 nM), it functions via stoichiometric target occupancy, which can be overcome by acquired resistance mutations or compensatory signaling . In contrast, SJF-8240 induces proteasomal degradation of the entire c-Met protein, ablating both its kinase-dependent and kinase-independent scaffolding functions [1]. This mechanistic divergence is critical for experimental systems where complete target elimination, rather than transient inhibition, is required to dissect c-Met biology or overcome inhibitor resistance.

SJF-8240 Performance Profile


Antiproliferative Activity in Gastric Cancer Cells

SJF-8240 inhibits the proliferation of GTL16 gastric cancer cells, which harbor c-Met amplification, with an IC50 value of 66.7 nM . While the parent inhibitor foretinib is also reported to exhibit a similar IC50 of 66.7 nM in the same GTL16 cell line based on vendor data , the key differentiator is the mechanism: SJF-8240 achieves this effect via c-Met protein degradation rather than reversible kinase inhibition. More recently developed c-Met PROTACs, such as D10 and D15, have demonstrated significantly enhanced potency, achieving picomolar DC50 values (e.g., D10 DC50 = 0.4 nM in EBC-1 cells) [1], positioning SJF-8240 as a first-generation tool compound with more moderate potency suitable for benchmark comparisons in early-stage degrader development.

c-Met Degradation Antiproliferative Activity Gastric Cancer

c-Met Degradation Kinetics

SJF-8240 induces the degradation of c-Met protein within 6 hours of treatment in vitro . This rapid degradation kinetics is a hallmark of PROTAC-mediated degradation and contrasts with the transient target engagement of traditional inhibitors. The parent inhibitor foretinib does not induce protein degradation and thus does not have a comparable DC50 or Dmax value. More advanced c-Met PROTACs, such as D10, achieve substantially higher degradation efficiency with a DC50 of 0.4 nM and a Dmax exceeding 99% in EBC-1 cells [1], indicating that while SJF-8240 effectively degrades c-Met, its degradation efficiency may be orders of magnitude lower than optimized clinical candidates.

Targeted Protein Degradation Degradation Kinetics c-Met

Exon-14-Deleted c-Met Degradation

SJF-8240 degrades the exon-14-deleted variant of c-Met in Hs746T cells . Exon-14 skipping mutations are clinically relevant oncogenic drivers in non-small cell lung cancer (NSCLC) and are often associated with resistance to type I c-Met inhibitors. The ability of SJF-8240 to degrade this variant, as opposed to merely inhibiting its kinase activity, is a critical functional advantage. While foretinib may inhibit the kinase activity of exon-14-deleted c-Met, it does not eliminate the protein, which may retain scaffolding functions that contribute to oncogenesis. Comparative degradation data for this specific variant against other PROTACs is not available in the current dataset.

c-Met Mutations Exon-14 Deletion Targeted Therapy

Ternary Complex Selectivity Profiling

Computational modeling of ternary complex formation using Rosetta software has been applied to a VHL-recruiting PROTAC (designated PROTAC1, corresponding to SJF-8240) to predict its selectivity profile across the foretinib-binding kinome [1]. The analysis, which calculated the Fraction of Fully-compatible Complexes (FFC), demonstrated that PROTAC1 yielded high FFC values specifically for c-Met, with significantly lower compatibility for EphA2 and STK10 kinases [1]. This predicted isoform selectivity was found to be in close agreement with previously reported proteomic analyses of kinase cellular degradation induced by this PROTAC [1]. In contrast, a CRBN-recruiting PROTAC (PROTAC2) exhibited a distinct selectivity profile, highlighting that the E3 ligase pairing and linker design critically influence degradation selectivity beyond the warhead's binding profile.

PROTAC Selectivity Ternary Complex Modeling Computational Chemistry

SJF-8240 Research Applications


First-Generation Degrader Benchmarking

Utilize SJF-8240 as a reference tool compound to establish baseline degradation efficiency (6-hour degradation onset) and cellular potency (IC50 = 66.7 nM in GTL16 cells) when developing or evaluating novel c-Met PROTACs . Its moderate potency relative to optimized clinical candidates (e.g., D10 with picomolar DC50) makes it an ideal negative control or benchmark for assessing improvements in linker design or E3 ligase pairing [1].

c-Met Exon-14 Deletion Oncogenesis

Employ SJF-8240 in Hs746T or other exon-14-deleted c-Met cell models to study the functional consequences of complete c-Met protein elimination . This application is particularly valuable for dissecting kinase-independent scaffolding functions of the receptor that may contribute to tumor progression and resistance to ATP-competitive inhibitors.

Degradation vs. Inhibition Comparison

Conduct side-by-side experiments with SJF-8240 and foretinib to delineate phenotypes dependent on c-Met kinase activity versus those requiring the presence of the c-Met protein itself . This is especially informative in studies of acquired resistance, where PROTAC-mediated degradation may overcome mechanisms that limit inhibitor efficacy [2].

Isoform-Selective Degradation Studies

Use SJF-8240 in experimental systems where maintaining the integrity of EphA2 and STK10 kinase signaling is critical, as computational FFC modeling predicts high selectivity for c-Met over these closely related kinases [3]. This selectivity profile makes SJF-8240 a more appropriate choice than CRBN-based c-Met PROTACs that may concurrently degrade EphA2, confounding phenotypic interpretation [3].

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